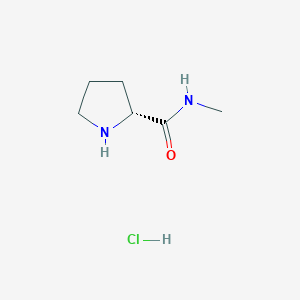

N-Methyl-D-prolinamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1986576-34-4; 66877-05-2 |

|---|---|

Molecular Formula |

C6H13ClN2O |

Molecular Weight |

164.63 |

IUPAC Name |

(2R)-N-methylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m1./s1 |

InChI Key |

PRQAIVKHRVEJPG-NUBCRITNSA-N |

SMILES |

CNC(=O)C1CCCN1.Cl |

solubility |

not available |

Origin of Product |

United States |

Contextualization Within Amino Acid Derivative Chemistry

N-Methyl-D-prolinamide hydrochloride belongs to the broad class of amino acid derivatives, where the fundamental structure of an amino acid is chemically modified to alter its properties and functions. The parent molecule, D-proline, is a cyclic secondary amino acid. The transformation into this compound involves two key modifications: the conversion of the carboxylic acid group into an N-methylamide and the formation of the hydrochloride salt.

These modifications significantly alter the molecule's chemical characteristics compared to D-proline. The replacement of the carboxylic acid with an N-methylamide group removes the acidic proton and introduces a hydrogen bond donor (the amide N-H), which can influence intermolecular interactions. rsc.org This change also impacts the molecule's electronic and steric properties. Furthermore, N-methylation of peptides and their derivatives is a known strategy to enhance metabolic stability by reducing susceptibility to enzymatic degradation and to restrict the conformational flexibility of the peptide backbone. This conformational constraint is a subject of interest in the design of structured peptides and polymers.

The formation of a hydrochloride salt enhances the compound's solubility in aqueous solutions and improves its stability for storage and handling, which is a common practice for amine-containing compounds in research settings.

Table 1: Comparison of Structural Features

| Compound | C-terminus | N-terminus | Key Features |

| D-Proline | Carboxylic Acid (-COOH) | Secondary Amine (>NH) | Zwitterionic, chiral pool precursor |

| D-Prolinamide | Primary Amide (-CONH₂) | Secondary Amine (>NH) | Chiral intermediate, H-bond donor/acceptor |

| This compound | N-Methylamide (-CONHCH₃) | Secondary Ammonium (B1175870) (>NH₂⁺ Cl⁻) | Enhanced stability, modified H-bonding, chiral |

Significance in Chiral Compound Research

The defining feature of N-Methyl-D-prolinamide hydrochloride is its chirality, originating from the D-proline backbone. This makes it and its derivatives valuable tools in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. Proline and its derivatives, known as prolinamides, have become a cornerstone of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. unibo.it

Prolinamides function as powerful organocatalysts, particularly for carbon-carbon bond-forming reactions like the aldol (B89426) and Michael reactions. rsc.orgunibo.it The catalytic mechanism typically involves the secondary amine of the pyrrolidine (B122466) ring forming a nucleophilic enamine intermediate with a carbonyl compound (e.g., a ketone). Simultaneously, the amide portion of the molecule can act as a hydrogen bond donor, activating the electrophilic partner (e.g., an aldehyde) and directing its approach to a specific face of the enamine. nih.govpnas.org This dual activation model is responsible for the high levels of stereoselectivity observed.

The significance of the "D" configuration is paramount. While a vast amount of research has focused on L-proline (B1679175) derivatives to synthesize products with a specific chirality, D-proline derivatives like N-Methyl-D-prolinamide are essential for accessing the opposite enantiomer. unibo.it D-Prolinamide is recognized for its excellent asymmetric source potential in the synthesis of chiral pharmaceuticals. globethesis.com By using a D-proline-based catalyst, chemists can reverse the stereochemical outcome of a reaction, providing a straightforward route to the enantiomeric series of a target molecule. This is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful. globethesis.comjuniperpublishers.com

Derivatives of prolinamide have been successfully employed as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective transformation before being cleaved. nih.govtcichemicals.com The specific structure of N-Methyl-D-prolinamide, with its modified amide group, allows for fine-tuning of the catalyst's steric and electronic environment, potentially influencing the reactivity and selectivity of the catalyzed reaction.

Overview of Current Research Trajectories Involving N Methyl D Prolinamide Hydrochloride and Its Derivatives

Stereoselective Synthesis of N-Methyl-D-Prolinamide Hydrochloride Precursors

The synthesis begins with the preparation of key intermediates, D-proline methyl ester hydrochloride and D-prolinamide, ensuring the retention of the desired stereochemistry at the alpha-carbon.

The initial step in the synthetic pathway is the esterification of D-proline to yield its corresponding methyl ester hydrochloride. This transformation is crucial as it protects the carboxylic acid moiety, preventing it from participating in subsequent reactions and facilitating the eventual amidation step. A prevalent and efficient method for this esterification is the Fischer-Speier esterification, which involves treating the amino acid with an alcohol in the presence of a strong acid catalyst.

In a typical procedure, D-proline is suspended in methanol (B129727). google.com An acid catalyst, such as thionyl chloride (SOCl₂) or acetyl chloride, is then added cautiously at a reduced temperature (e.g., 0 to -10 °C). google.comwiley-vch.de Thionyl chloride is particularly effective as it reacts with methanol to form hydrogen chloride in situ, which protonates the amino group and catalyzes the esterification, while also acting as a dehydrating agent. The reaction mixture is subsequently heated to reflux for a period to drive the reaction to completion. google.com Upon completion, the excess methanol and volatile byproducts are removed under reduced pressure, yielding D-proline methyl ester hydrochloride as an oil or solid. google.comwiley-vch.de This method is advantageous due to its high yields and the direct formation of the hydrochloride salt, which is often a stable, crystalline solid suitable for the next synthetic step.

| Reagent System | Temperature Profile | Reaction Time | Yield | Reference |

| D-Proline, Methanol, Thionyl Chloride | Cool to 0 to -10 °C, then reflux | 1-2 hours | Not specified, product used directly | google.com |

| L-Proline, Methanol, Acetyl Chloride | Cooled, then reflux | ~8 hours | 100% | wiley-vch.de |

This table presents data for both L- and D-proline esterification, as the reaction conditions are analogous for both enantiomers.

With the carboxylic acid group protected as a methyl ester, the next step is the conversion of this ester into a primary amide, yielding D-prolinamide. This is typically achieved through ammonolysis, where the ester is treated with ammonia (B1221849).

The D-proline methyl ester hydrochloride is dissolved in an alcohol, commonly methanol, and the solution is cooled. google.com Ammonia gas is then bubbled through the solution, or a solution of ammonia in methanol is added. google.com The reaction is allowed to proceed for several hours at a controlled temperature, for instance, between 15 and 20 °C. google.com The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy (B1213986) group to form the amide. The reaction concludes with the evaporation of the solvent under reduced pressure, yielding the crude D-prolinamide product. google.com This crude product can then be purified. The use of the hydrochloride salt of the ester is convenient as the ammonia neutralizes the HCl, forming ammonium (B1175870) chloride, which can be separated during purification. This direct amidation of the proline ester is a common strategy in peptide chemistry for introducing a C-terminal amide. mdpi.com

| Starting Material | Reaction Conditions | Yield | Product Purity (HPLC) | Reference |

| D-Proline methyl ester hydrochloride | Methanol, Ammonia gas, 15-20 °C, 15 hours | 80.0% | 99.7% | google.com |

N-Methylation Strategies for Amino Acid Derivatives and Peptides

N-methylation, the introduction of a methyl group onto a nitrogen atom, is a key chemical transformation in peptide and medicinal chemistry. It is known to enhance proteolytic stability, increase cell permeability, and modulate the conformation of peptides. rsc.org

Several methods exist for the N-methylation of amines, amino acids, and peptides. One classical approach is the use of an alkylating agent like dimethyl sulfate (B86663) in the presence of a base. nih.gov Another widely used technique is reductive amination. This involves the reaction of the amine with an aldehyde (formaldehyde for methylation) to form an iminium ion intermediate, which is then reduced by a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride to yield the methylated amine. The Eschweiler-Clarke reaction is a specific variant of reductive amination where formaldehyde (B43269) is used as the methyl source and formic acid serves as the reducing agent. These methods are valued for their efficiency and applicability to a wide range of substrates. nih.gov The introduction of an N-methyl group can significantly alter a peptide's biological function and pharmacokinetic properties. nih.govchemimpex.com

| Method | Methyl Source | Reducing Agent / Base | Key Features |

| Reductive Amination | Formaldehyde | Sodium borohydride, Sodium cyanoborohydride | Mild conditions, high selectivity |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Uses inexpensive reagents, avoids metal hydrides |

| Alkylation | Dimethyl sulfate, Methyl iodide | Sodium hydride, Sodium hydroxide | Potent alkylating agents, requires careful control |

Proline and its derivatives, such as D-prolinamide, possess a secondary amine within their pyrrolidine (B122466) ring, which is the target for N-methylation. The general methodologies described above can be adapted for this specific transformation.

To synthesize N-Methyl-D-prolinamide, D-prolinamide would be subjected to reductive amination. The reaction would involve treating D-prolinamide with an aqueous solution of formaldehyde. This leads to the formation of a transient N-hydroxymethyl adduct, which then dehydrates to form an electrophilic N-acyliminium ion. This intermediate is subsequently reduced in situ. A reducing agent like sodium cyanoborohydride is often preferred because it is selective for the iminium ion over the aldehyde starting material. The reaction is typically performed in a protic solvent like methanol or water, often with pH control to facilitate iminium ion formation and ensure the stability of the reactants. Following the reduction, an acidic workup would allow for the isolation of the final product as its hydrochloride salt, this compound. This specific methylation of the ring nitrogen is a critical step to achieve the final target compound.

Solution-Phase Peptide Synthesis Techniques for Prolinamide-Containing Entities

Once synthesized, this compound can serve as a building block in the solution-phase synthesis of larger, more complex peptides. libretexts.org Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of amino acid residues in a homogenous solution. bachem.com

To incorporate N-Methyl-D-prolinamide into a growing peptide chain, its primary amide at the C-terminus remains as is, while the N-methylated secondary amine at the N-terminus acts as the nucleophile for coupling. The synthesis would proceed by coupling the N-terminus of the N-Methyl-D-prolinamide with the activated carboxyl group of an N-protected amino acid. libretexts.org

The process involves several key steps:

Protection : The amino acid to be coupled to the N-Methyl-D-prolinamide must have its N-terminus protected, typically with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, to prevent self-polymerization. libretexts.org

Activation : The carboxylic acid of the N-protected amino acid is activated to make it more susceptible to nucleophilic attack. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (NHS) to form an active ester, minimizing side reactions and racemization. libretexts.org

Coupling : The activated, N-protected amino acid is mixed with N-Methyl-D-prolinamide (often after neutralizing the hydrochloride salt with a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine). The N-methylated amine of the prolinamide derivative attacks the activated carboxyl group, forming a new peptide bond.

Deprotection : The N-protecting group (Boc or Fmoc) is removed from the newly formed dipeptide, revealing a free N-terminus that can then be coupled with the next activated amino acid in the sequence. libretexts.org

This cycle of coupling and deprotection is repeated until the desired peptide is assembled. Solution-phase synthesis is particularly useful for large-scale production and for synthesizing complex peptides where solid-phase methods might be challenging. nih.gov

Mechanochemical Synthesis Approaches for Solid Forms

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. This approach is particularly valuable for the synthesis of solid-state materials, offering advantages such as reduced solvent waste, lower energy consumption, and often, unique product polymorphs. The application of mechanochemistry to the synthesis of amides, including derivatives of proline, has shown significant promise.

One notable mechanochemical method for generating primary amides involves the ball milling of esters with a nitrogen source, such as calcium nitride (Ca₃N₂), in the presence of a catalyst and a minimal amount of a liquid additive like ethanol. ucm.es This solid-state reaction proceeds by grinding the reactants together in a stainless steel jar with a steel ball. The mechanical energy generated during milling facilitates the direct conversion of the ester to the corresponding primary amide. This transformation has been successfully applied to a range of substrates, including aromatic, aliphatic, and α-amino esters, demonstrating its potential applicability for the synthesis of prolinamides. ucm.es The process is compatible with various functional groups and can maintain the stereochemical integrity of chiral centers, which is crucial for the synthesis of specific enantiomers like D-prolinamide derivatives. ucm.es

The general procedure for this mechanochemical amidation is outlined below:

| Reactants | Conditions | Duration | Outcome |

| Ester (e.g., D-proline ester) | Ball milling (e.g., 30 Hz) | 90 min | Primary amide |

| Calcium nitride (Ca₃N₂) | Stainless steel jar and ball | ||

| Indium(III) chloride (InCl₃) (catalyst) | Minimal ethanol |

This table illustrates a general mechanochemical procedure for primary amide synthesis, based on methodologies that could be adapted for this compound. ucm.es

This solvent-free or low-solvent approach is highly advantageous for producing solid forms of compounds like this compound, as it can potentially lead directly to the crystalline solid product, minimizing purification steps that might involve dissolution and recrystallization. The direct synthesis in the solid state can also influence the resulting crystal form, an important consideration in pharmaceutical development. While direct mechanochemical synthesis of this compound is not extensively documented, the established mechanochemical synthesis of dipeptide amides and other primary amides provides a strong proof-of-concept for its feasibility. ucm.es

Synthesis of N-Methylated Proline Derivatives for Analog Generation

The generation of analogs of proline-containing molecules often involves the synthesis of N-methylated derivatives to explore structure-activity relationships and improve pharmacokinetic properties. nih.gov Nature itself utilizes N-methylation as a strategy to modulate the biological function of peptides. nih.gov Several synthetic methods are available for the N-methylation of proline and its derivatives.

One common approach is reductive amination . Other established methods for the N-methylation of amino acids include the use of dimethyl sulfate in the presence of sodium hydride. nih.gov More contemporary techniques have also been developed to achieve this transformation efficiently. nih.gov

The synthesis of proline analogs is not limited to N-methylation. Modifications to the proline ring itself are a key strategy for creating diverse analogs. For instance, α-methylation of proline can be achieved through a multi-step process starting from proline, which is first converted to a 2-trichloromethyloxazolidinone intermediate. google.com This intermediate can then be methylated using methyl iodide or methyl bromide before being hydrolyzed to yield α-methylproline. google.com A comparison of methylating agents in one such synthesis is detailed below:

| Starting Material | Methylating Agent | Solvent | Yield | Reference |

| 2-trichloromethyloxazolidinone (from L-proline) | Methyl iodide | Acetonitrile | 58% | Wang et al., Synlett 1999 google.com |

| 2-trichloromethyloxazolidinone (from L-proline) | Methyl iodide | Toluene | Higher than Acetonitrile | WO2019002344A1 google.com |

This table highlights the impact of solvent choice on the yield of an intermediate in the synthesis of α-methyl-L-proline. google.com

Furthermore, the generation of proline derivatives with substituents at other positions on the pyrrolidine ring is a valuable tool for creating analogs. For example, 4-(arylmethyl)proline derivatives can be synthesized using Suzuki cross-coupling reactions. thieme.de This method allows for the introduction of a wide variety of aryl groups at the Cγ position of the proline ring, providing access to a broad range of structurally diverse analogs. thieme.de The versatility of proline as a scaffold allows for numerous modifications, including stereoselective alkylations and nucleophilic additions, to generate a library of analogs for biological screening. nih.gov These synthetic strategies are fundamental in medicinal chemistry for the development of novel therapeutic agents based on the proline framework.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Studies4.2.1. Prediction of Binding Modes and Affinities with Biological Targets

General information regarding the application of these computational methods in chemistry is available, but a specific application to "N-Methyl-D-prolinamide hydrochloride" is not documented in the searched scientific literature. Therefore, no data tables or detailed research findings can be provided.

Identification of Key Binding Residues and Interaction Hotspots

Understanding how a molecule binds to its target protein is fundamental to explaining its biological activity. In the case of N-Methyl-D-prolinamide, it has been identified as a fragment that interacts with the human Peptidyl Arginine Deiminase 2 (PAD2) protein. rcsb.orgpdbj.org X-ray crystallography studies of a complex containing a PAD2 inhibitor revealed the presence of N-Methyl-D-prolinamide as a bound ligand, providing a high-resolution view of its binding mode. rcsb.org

The crystal structure (PDB ID: 9B96) shows that N-Methyl-D-prolinamide situates within a specific pocket of the PAD2 enzyme. rcsb.org The identification of key binding residues and the nature of their interactions are critical for structure-based drug design. While detailed computational decomposition of interaction energies for this specific fragment is not extensively published, the crystallographic data allows for the inference of key interactions. Hotspots are typically defined by a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute significantly to the binding affinity. The prolinamide scaffold is well-suited to form specific hydrogen bonds through its amide group, while the methyl group and the pyrrolidine (B122466) ring can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues within the binding site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Mechanistic Insights

While X-ray crystallography provides a static snapshot of a molecule in its bound state, Molecular Dynamics (MD) simulations offer a view of the dynamic nature of the protein-ligand complex over time. MD simulations can reveal how the ligand and protein adapt to each other, the stability of key interactions, and potential conformational changes that are not visible in a static crystal structure.

For N-Methyl-D-prolinamide bound to a target like PAD2, MD simulations would be employed to:

Assess Binding Stability: Simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding site to determine if it maintains a stable binding pose.

Analyze Water Dynamics: The role of water molecules in mediating protein-ligand interactions can be elucidated. Bridging water molecules can be crucial for stabilizing the complex.

Explore Conformational Flexibility: Both the ligand and the protein side chains have conformational flexibility. MD simulations can explore the accessible conformations and their energetic landscapes, providing a more complete picture of the binding event.

Provide Mechanistic Insights: By observing the dynamic interactions, researchers can gain insights into the mechanism of action. For instance, simulations could shed light on how the binding of a molecule might induce an allosteric effect or stabilize a particular protein conformation. pdbj.org

Predictive Modeling for Biological Activity and Drug-Likeness

Predictive modeling uses computational algorithms to estimate the biological activity and physicochemical properties of a molecule before it is synthesized and tested in a lab. This approach saves significant time and resources.

Molecular Descriptors Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are the foundation for building predictive models. For N-Methyl-D-prolinamide, a range of descriptors can be calculated to characterize its features.

| Descriptor Type | Examples for N-Methyl-D-prolinamide | Significance |

| Constitutional (1D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | Describes basic composition and flexibility. |

| Topological (2D) | Wiener Index, Balaban J Index | Encodes atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the molecule's size and shape. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Predicts solubility, permeability, and interactions. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Describes electronic properties and reactivity. |

These descriptors collectively form a molecular fingerprint used in more complex modeling.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity. While public domain QSAR models built specifically around a series containing N-Methyl-D-prolinamide are not available, this compound could be included in larger QSAR studies for targets like PAD enzymes or other proteins. google.comgoogle.com

A hypothetical QSAR study involving N-Methyl-D-prolinamide would involve:

Data Set Collection: A series of prolinamide analogs with their measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analog.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) would be used to create a predictive model.

Model Validation: The model's predictive power would be rigorously tested using internal and external validation sets.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized prolinamide derivatives and to identify which molecular features are most important for enhancing biological activity.

Prediction of Transport Properties (e.g., Blood-Brain Barrier Permeability)

For molecules targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is crucial. Computational models are frequently used to predict BBB permeability early in the discovery process. These models are typically built using descriptors known to influence permeability, such as:

Polar Surface Area (PSA): Generally, molecules with a PSA less than 90 Ų are more likely to cross the BBB.

Lipophilicity (LogP): An optimal LogP range (typically 1-3) is often associated with better BBB penetration.

Molecular Weight (MW): Lower molecular weight (< 500 Da) is generally preferred.

Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds often correlate with better permeability.

Based on its small size and structure, N-Methyl-D-prolinamide would likely be predicted by these models to have favorable physicochemical properties for BBB penetration, although experimental validation would be required.

In Vitro Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

Bacterial collagenases are significant virulence factors, playing a crucial role in host colonization by degrading collagen. nih.gov The inhibition of these enzymes is a therapeutic strategy to counteract bacterial pathogenicity. nih.govnih.gov While direct studies on N-Methyl-D-prolinamide hydrochloride are not prevalent in the reviewed literature, research into related peptide and proline derivatives provides insight into potential inhibitory activity.

Peptidomimetic structures containing proline-like rings are often explored for their ability to fit into the active sites of proteases like collagenase. For instance, cyclic peptides containing a phosphinic moiety designed as substrate analogues have demonstrated potent inhibition of bacterial collagenase. researchgate.net Specifically, a linear tetrapeptide, Z-Phe-ψ(PO2CH2)-Gly-Pro-Nle, was found to be a powerful inhibitor of Corynebacterium rathayii collagenase with a Kᵢ value of 8 nM. researchgate.net The stereochemistry of the proline analogue is critical, with L-analogues generally showing more favorable inhibition. researchgate.net

Furthermore, studies on hydroxamate-based inhibitors have shown that the configuration of proline analogues significantly impacts potency. For example, an L,L-dipeptide isomer (6A) inhibited human skin fibroblast collagenase with a Kᵢ of 0.4 nM, whereas its D,L-dipeptide counterpart (6B) was significantly less potent with a Kᵢ of 200 nM. researchgate.net However, both isomers showed comparable potency against bacterial enzymes like thermolysin and Pseudomonas aeruginosa elastase. researchgate.net While a range of natural and synthetic compounds, including some amino acid derivatives, have been screened for activity against bacterial collagenase, specific data for this compound remains to be elucidated. nih.govnih.govlookchem.com

Human carbonic anhydrase (hCA) isozymes I and II are ubiquitous cytosolic enzymes. nih.gov A variety of proline derivatives have been investigated as non-classical inhibitors of these zinc metalloenzymes. nih.gov

Studies on a series of 4-hydroxy-L-proline derivatives demonstrated their inhibitory potential against both hCA I and hCA II. nih.gov Kinetic analyses revealed a non‐competitive inhibition mechanism for some of these compounds. nih.gov For instance, certain 4-hydroxy-L-proline derivatives exhibited Kᵢ values in the low micromolar range and were found to occupy the active site of hCA II, interacting with key amino acid residues. nih.gov Sulfonamide derivatives incorporating a pyridopyrimidine-substituted carbazole (B46965) moiety also showed potent inhibition, with some compounds having Kᵢ values in the nanomolar range for both isoforms. nih.gov Another study highlighted trimethoxyindane derivatives as potent inhibitors of both hCA I and hCA II, with Kᵢ values in the low nanomolar range, which were more effective than the standard inhibitor acetazolamide. nih.gov

| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-hydroxy-L-proline derivative (5c) | hCA I | 77.38 nM | nih.gov |

| 4-hydroxy-L-proline derivative (5g) | hCA II | 62.79 nM | nih.gov |

| Carbazole-pyridopyrimidine sulfonamide (3a) | hCA I | 14 µM | nih.gov |

| Carbazole-pyridopyrimidine sulfonamide (3f) | hCA II | 126 µM | nih.gov |

| Trimethoxyindane derivatives | hCA I | 1.66-4.14 nM | nih.gov |

| Trimethoxyindane derivatives | hCA II | 1.37-3.12 nM | nih.gov |

The proline cycle, consisting of the enzymes proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase 1 (PYCR1), is crucial for cellular metabolism and is implicated in cancer progression. nih.govmdpi.com Consequently, inhibitors of these enzymes are of significant interest.

PYCR1 catalyzes the reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline. nih.gov A screening of proline analogs identified several inhibitors of human PYCR1. nih.gov N-formyl l-proline (B1679175) (NFLP) was identified as the most potent inhibitor with a competitive inhibition constant (Kᵢ) of 100 μM. nih.gov Interestingly, the study revealed that N-methyl-l-proline was not an inhibitor of PYCR1, suggesting that the N-methylation present in this compound might preclude it from inhibiting this specific enzyme. nih.gov

PRODH, the other key enzyme in the proline cycle, catalyzes the oxidation of proline to P5C. nih.gov Proline analogs have also been investigated as inhibitors of PRODH. S-(–)-tetrahydro-2-furoic acid is a well-characterized reversible inhibitor of PRODH with a Kᵢ value in the range of 0.2–1.0 mM. nih.gov Other cycloalkyl carboxylic acids have also been shown to be competitive inhibitors, though generally with lower potency. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| N-formyl l-proline (NFLP) | PYCR1 | 100 μM | nih.gov |

| l-tetrahydro-2-furoic acid (THFA) | PYCR1 | 2 mM | nih.gov |

| N-methyl-l-proline | PYCR1 | Not an inhibitor | nih.gov |

| S-(–)-tetrahydro-2-furoic acid | PRODH | 0.2–1.0 mM | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net

While direct inhibitory data for this compound on AChE is not available, studies on other proline derivatives provide context. A series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were synthesized and tested for their ability to inhibit AChE. These compounds generally showed moderate inhibitory effects. For example, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate was the most potent against AChE with an IC₅₀ value of 46.35 μM. In contrast, some of these derivatives showed more significant activity against butyrylcholinesterase (BChE). It is noteworthy that in one study, proline itself, when tested in vitro, did not cause significant changes in AChE activity.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate (vs. BChE) | 28.21 | |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate (vs. BChE) | 27.38 |

Sphingosine kinase 2 (SphK2) is an enzyme involved in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P), which regulates various cellular processes. acs.org Inhibition of SphK2 is being explored for various therapeutic applications, including cancer and inflammatory diseases. researchgate.netresearchgate.net

The development of SphK2 inhibitors has included compounds with a proline scaffold. For instance, a series of inhibitors were developed by coupling amidoxime (B1450833) derivatives with Boc-L-proline. nih.gov Structure-activity relationship studies have shown that modifications to the lipophilic tail of these molecules can significantly impact potency and selectivity for SphK2 over the SphK1 isoform. acs.orgnih.gov One potent inhibitor, designated as 14c, which incorporates a cyclohexyl group, exhibited a Kᵢ of 90 nM for SphK2 and showed 200-fold selectivity over SphK1. acs.orgnih.gov Another compound, ABC294640, is a known SphK2 inhibitor with a Kᵢ value of 10 μM. acs.org

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | % Inhibition | Reference |

|---|---|---|---|---|

| 14c (SLP9101555) | SphK2 | 90 nM | 71% | acs.orgnih.gov |

| 14c (SLP9101555) | SphK1 | 18,000 nM | 15% | acs.orgnih.gov |

| Cyclopropyl derivative (14a) | SphK2 | - | 32% | acs.orgnih.gov |

| ABC294640 | SphK2 | 10 µM | - | acs.org |

Glycine (B1666218) Transporter 1 (GlyT1) regulates the concentration of glycine in the synaptic cleft and is a target for treating schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. This compound belongs to the broad class of pyrrolidine-based compounds that have been investigated as GlyT1 inhibitors.

The development of 3,4-disubstituted pyrrolidine (B122466) sulfonamides has yielded potent and selective competitive inhibitors of GlyT1. Structure-activity relationship (SAR) studies on these compounds have been conducted to optimize their properties. While specific inhibitory data for this compound is not detailed in the available literature, related sarcosine (B1681465) (N-methylglycine) derivatives have been extensively studied. For example, ALX-5407 is a selective GlyT1 inhibitor with an IC₅₀ value of 3 nM. Another potent inhibitor, LY2365109, has an IC₅₀ of 15.8 nM. These inhibitors can act through different mechanisms, with some being non-competitive and others competitive with glycine.

| Compound | IC₅₀ | Reference |

|---|---|---|

| ALX-5407 | 3 nM | |

| LY2365109 | 15.8 nM | |

| GlyT1 Inhibitor 1 | 38 nM (for rGlyT1) |

Receptor Interaction and Modulation Studies

The N-methyl-D-aspartate (NMDA) receptor is a fundamental component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. wikipedia.org The activation of the NMDA receptor is a complex process that requires the binding of both glutamate (B1630785) and a co-agonist, which is typically glycine or D-serine. wikipedia.orgnih.gov Dysregulation of NMDA receptor activity, particularly over-activation, can lead to an excessive influx of calcium ions, triggering a cascade of intracellular events that result in excitotoxicity and neuronal cell death. nih.govfrontiersin.org This mechanism has been implicated in the pathophysiology of a variety of neurological conditions.

The glycine binding site on the NMDA receptor presents a key target for therapeutic modulation. researchgate.net Interacting with this site allows for the fine-tuning of receptor activity without the direct stimulation of the glutamate binding site, which could potentially mitigate the risk of excitotoxicity. researchgate.netnih.gov While specific binding affinity data for this compound at the NMDA receptor have not been detailed in the available scientific literature, the broader family of proline-containing compounds has been a subject of investigation for their capacity to interact with this receptor complex. The characterization of such interactions typically involves determining the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) through competitive binding assays with known radiolabeled ligands.

Table 1: Illustrative Binding Affinities of Various Compounds at the NMDA Receptor

| Compound | Receptor Subunit/Site | Binding Affinity (IC50/Ki) |

| Memantine | NR1/NR2B (channel pore) | 2.3 µM (IC50) wikipedia.org |

| Amantadine | NR1/NR2B (channel pore) | 71.0 µM (IC50) wikipedia.org |

| Ro 25-6981 | TMD region | Strongest among 8 tested drugs nih.gov |

| S-ketamine | TMD region | Not specified nih.gov |

| R-ketamine | TMD region | Stronger than S-ketamine nih.gov |

| This table provides examples of how the binding of different compounds to the NMDA receptor is quantified. It is important to note that specific data for this compound is not available in the provided research. |

The glycine co-agonist site on the NMDA receptor is a critical locus for the allosteric modulation of receptor function. researchgate.net Compounds that demonstrate agonist or partial agonist activity at this site can potentiate NMDA receptor-mediated neurotransmission. This has been an area of significant interest for the development of therapeutic agents, particularly for conditions that may involve a hypofunctional NMDA receptor system. researchgate.netnih.gov

Currently, there is a lack of specific data concerning the glycine receptor agonist activity of this compound. However, the field of neuropharmacology is actively exploring the development of agonists that can selectively target the glycine binding site of different NMDA receptor subtypes. nih.gov This research has led to the discovery of compounds that exhibit "superagonist" properties at certain subtypes, such as the GluN1/2C receptor, where they elicit a response that is significantly greater than that of the endogenous co-agonist, glycine. nih.gov

Table 2: Comparative Efficacy of Novel Agonists at the Glycine Site of Specific NMDA Receptor Subtypes

| Compound | Receptor Subtype | Efficacy (% of Glycine) |

| Compound 11a | GluN1/2C | ~200% nih.gov |

| Compound 13a | GluN1/2C | ~200% nih.gov |

| Compound 15a | GluN1/2C | 398% nih.gov |

| Compound 16a | GluN1/2C | 308% nih.gov |

| This table highlights the differential efficacy of various novel agonists at specific NMDA receptor subtypes, demonstrating the potential for subtype-selective modulation. Data for this compound is not available. |

Antioxidant Properties of N-Methylated Proline Derivatives

N-methylated derivatives of proline are being explored for a range of biological activities, including their potential as antioxidants. Oxidative stress, which arises from an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a contributing factor to the pathogenesis of numerous diseases. nih.gov

While direct evidence for the in vitro antioxidant activity of this compound is not present in the current body of literature, studies on structurally related proline derivatives have indicated that this class of compounds possesses the ability to scavenge free radicals. For example, research conducted on novel derivatives of (2-methyl-3-(substituted thio)propanoyl)proline has demonstrated notable radical scavenging capabilities across multiple in vitro antioxidant assays. researchgate.net

Table 3: In Vitro Antioxidant Profile of a (2-methyl-3-(substituted thio)propanoyl)proline Derivative (Compound 4)

| Assay | Parameter | Result |

| DPPH Method | % Inhibition | 93.04 ± 0.7 µg/mL researchgate.net |

| DPPH Method | IC50 | 69.56 µg/mL researchgate.net |

| H2O2 Model | % Inhibition | 92.18 ± 1.52 researchgate.net |

| Reducing Power Assay | Absorbance at 700 nm | 1.245 ± 0.213 researchgate.net |

| This data, from a study on a related proline derivative, suggests the potential for antioxidant activity within this chemical class. |

Anti-inflammatory Pathways and Effects of Proline Derivatives

The anti-inflammatory potential of proline derivatives is an area of active investigation. Inflammation is a fundamental biological process that, when it becomes chronic, can contribute to the development and progression of a wide array of diseases. nih.gov Certain proline derivatives, among other plant-derived compounds, have been shown to modulate key inflammatory pathways. nih.gov

A notable example is N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP), which has been demonstrated to have significant anti-inflammatory properties. nih.gov In preclinical models of inflammation, NMP was found to reduce the expression of several key inflammatory mediators. nih.gov This suggests that the anti-inflammatory action of N-methylated proline derivatives may be mediated through the inhibition of central inflammatory signaling cascades, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as by reducing the production of pro-inflammatory cytokines. nih.govnih.gov

Table 4: Impact of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) on Key Inflammatory Markers

| Inflammatory Marker | Effect of NMP Treatment |

| iNOS | Significantly decreased immunoreactivity nih.gov |

| TNF-alpha | Significantly decreased immunoreactivity nih.gov |

| COX-2 | Significantly decreased immunoreactivity nih.gov |

| NF-kB | Significantly decreased immunoreactivity nih.gov |

| This table provides a summary of the observed anti-inflammatory effects of NMP, a structurally related N-methylated proline derivative. |

Investigation of Mechanisms of Neuroprotection in Cellular Models

The neuroprotective potential of proline derivatives is an emerging area of research. Neuroprotection involves the preservation of the structure and function of neurons in the face of insults such as excitotoxicity, oxidative stress, and inflammation. Compounds that can modulate NMDA receptor activity, exhibit antioxidant properties, and possess anti-inflammatory effects are therefore of considerable interest for their potential to confer neuroprotection.

Elevated levels of reactive oxygen species (ROS) can inflict damage upon neurons and are considered a contributing factor to the pathology of several neurodegenerative disorders. nih.gov The capacity of a compound to mitigate the accumulation of ROS within neuronal cells is a key indicator of its potential as a neuroprotective agent.

Although direct studies on the effect of this compound on ROS accumulation are not currently available, research on the related compound N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) has shown that it can reduce the accumulation of ROS in cultured astrocytes. nih.gov In a cellular model of pilocarpine-induced injury, NMP was observed to decrease the levels of cytoplasmic ROS. nih.gov This attenuation of oxidative stress is considered a plausible mechanism underlying the neuroprotective effects observed with this compound. nih.gov

Table 5: The Effect of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) on ROS Accumulation in Cultured Astrocytes

| NMP Concentration | Reduction in Cytoplasmic ROS (%) |

| 25 µg/mL | 27.3% nih.gov |

| 50 µg/mL | 24.8% nih.gov |

| 100 µg/mL | 12.3% nih.gov |

| This table illustrates the dose-dependent effect of NMP on the reduction of ROS levels in an in vitro model of neuronal injury, suggesting that modulation of ROS accumulation may be a neuroprotective mechanism for this class of compounds. |

Effects on Mitochondrial Transmembrane Potential

The mitochondrial transmembrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. It is the electrochemical gradient generated by the electron transport chain, which is essential for ATP synthesis. A stable ΔΨm is crucial for normal cellular function, and its disruption is a key event in the early stages of apoptosis (programmed cell death).

In the context of neurodegenerative diseases and cellular stress, compounds are often evaluated for their ability to stabilize or restore mitochondrial transmembrane potential. A loss of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating a cascade of events that result in cell death. Therefore, investigating the effect of a compound like this compound on ΔΨm would be a critical step in assessing its potential cytoprotective or cytotoxic properties.

Hypothetical research in this area would involve treating cultured cells (e.g., neurons or astrocytes) with the compound and then measuring changes in ΔΨm using fluorescent probes such as JC-1 or TMRM.

Table 1: Hypothetical Data on Mitochondrial Transmembrane Potential

| Treatment Group | Concentration (µM) | Mitochondrial Transmembrane Potential (% of Control) |

| Control | 0 | 100 ± 5.2 |

| Compound X (Positive Control) | 10 | 115 ± 6.1 |

| This compound | 1 | Data Not Available |

| This compound | 10 | Data Not Available |

| This compound | 100 | Data Not Available |

| This table is for illustrative purposes only. No experimental data for this compound is currently available. |

Impact on Astrocyte Dysfunction Biomarkers (e.g., GFAP, VDAC-1)

Astrocytes are the most abundant glial cells in the central nervous system and play a vital role in neuronal support, synaptic transmission, and maintaining the blood-brain barrier. Astrocyte dysfunction is implicated in a wide range of neurological disorders. Key biomarkers are used to assess astrocyte health and reactivity.

Glial Fibrillary Acidic Protein (GFAP) is an intermediate filament protein that is a well-established marker of astrogliosis, a reactive state of astrocytes in response to injury or disease. Increased expression of GFAP is often associated with neuroinflammation and astrocyte activation. Evaluating the effect of a compound on GFAP expression in cultured astrocytes can provide insights into its potential to modulate astrocyte reactivity.

To investigate the impact of this compound on these biomarkers, researchers would typically use in vitro models of astrocyte dysfunction, such as exposing primary astrocyte cultures to inflammatory stimuli or toxins. The expression levels of GFAP and VDAC-1 would then be quantified using techniques like Western blotting or immunocytochemistry.

Table 2: Hypothetical Data on Astrocyte Dysfunction Biomarkers

| Treatment Group | Condition | GFAP Expression (Fold Change) | VDAC-1 Expression (Fold Change) |

| Control | Basal | 1.0 | 1.0 |

| Inflammatory Stimulus | Activated | 3.5 ± 0.4 | 1.8 ± 0.2 |

| This compound + Stimulus | Activated | Data Not Available | Data Not Available |

| This table is for illustrative purposes only. No experimental data for this compound is currently available. |

Structure Activity Relationship Sar Investigations and Analog Design

Impact of N-Methylation on Conformational Preference and Biological Activity

N-methylation, the addition of a methyl group to the amide nitrogen of a peptide backbone, is a fundamental modification that profoundly influences the properties of prolinamide-containing compounds. This seemingly minor alteration introduces significant changes to the molecule's conformational flexibility and physicochemical characteristics, which in turn dictates its biological activity.

One of the primary effects of N-methylation is the restriction of the peptide backbone's flexibility. This modification can favor specific secondary structures, such as polyproline helices, by constraining the rotation around the amide bond. This conformational rigidity can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme. Furthermore, N-methylation eliminates the amide proton, which is a hydrogen bond donor. This change prevents the formation of certain intramolecular hydrogen bonds, which can dramatically alter the molecule's preferred conformation and solubility. While often increasing lipophilicity, N-methylation can, in some cases, lead to an unexpected increase in aqueous solubility. This occurs when the methylation disrupts intramolecular hydrogen bonding motifs, exposing more polar surface area to the solvent. researchgate.net

From a biological standpoint, N-methylation is a key strategy for enhancing metabolic stability. The methyl group shields the amide bond from cleavage by peptidases and proteases, prolonging the compound's half-life in biological systems. Studies on various peptides have demonstrated that N-methylation can significantly impact their activity. For instance, in the case of almiramide, an N-methylated lipopeptide, derivatives with single methyl groups on specific residues showed greater anti-leishmanial activity than their permethylated counterparts, highlighting that the degree and position of N-methylation are critical for optimizing a specific biological outcome. nih.gov Similarly, for macrocyclic antiarrhythmics, a high degree of N-methyl amide content was found to be essential for their inhibitory activity on the cardiac ryanodine (B192298) receptor (RyR2) calcium ion channel. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have further elucidated these effects. N-methylation has been shown to increase lipophilicity (higher clog P values), polarizability, and dipole moment, while also lowering the energy barrier for cis/trans amide bond isomerization. nih.govacs.org These findings underscore the multifaceted role of N-methylation in modulating both the physical and biological properties of peptide-based molecules like N-Methyl-D-prolinamide.

Table 1: Effects of N-Methylation on Physicochemical and Biological Properties

| Property | General Impact of N-Methylation | Reference |

|---|---|---|

| Conformational Flexibility | Decreased; restricts backbone rotation, can favor specific secondary structures. | nih.gov |

| Hydrogen Bonding | Eliminates amide proton (H-bond donor), disrupting certain intramolecular H-bonds. | researchgate.net |

| Solubility | Variable; often increases lipophilicity, but can increase aqueous solubility by exposing polar surface area. | researchgate.netnih.gov |

| Metabolic Stability | Increased; provides steric hindrance against enzymatic degradation by proteases. | |

| Biological Activity | Can be enhanced, reduced, or altered depending on the target and specific position of methylation. | nih.govresearchgate.net |

| Cis/Trans Isomerization | Lowers the activation energy barrier for amide bond isomerization. | nih.govacs.org |

Stereochemical Influence on Receptor Binding and Enzyme Inhibition

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. For chiral compounds like N-Methyl-D-prolinamide, the specific configuration of stereocenters dictates how the molecule interacts with its biological targets, which are themselves chiral.

The distinction between D- and L-proline (B1679175) enantiomers in the design of bioactive compounds has profound consequences for efficacy. Research on histone deacetylase 6 (HDAC6) inhibitors, for example, revealed that while a larger number of active compounds were derived from L-proline, derivatives incorporating a D-proline "cap" region exhibited stronger activity. nih.gov This demonstrates that the D-configuration can lead to a more optimal fit within the active site of the enzyme, enhancing inhibition. This principle of stereoselective binding is fundamental in pharmacology. For instance, the potent N-methyl-D-aspartate (NMDA) receptor antagonist NPS 1392 showed high stereoselectivity, with the receptor preferentially binding the (R)-(-)-enantiomer over the (S)-(+)-enantiomer. frontiersin.org This specificity arises because the precise spatial orientation of functional groups on one enantiomer aligns perfectly with the complementary binding pockets of the receptor, maximizing intermolecular interactions, whereas the other enantiomer cannot achieve this optimal fit.

Rational Design of Derivatives for Enhanced Selectivity and Potency

Rational drug design leverages a deep understanding of a compound's SAR to create new derivatives with improved therapeutic properties. For N-Methyl-D-prolinamide analogs, this process involves targeted modifications to enhance binding affinity for the desired target (potency) while minimizing interactions with off-target molecules (selectivity).

A key strategy in rational design is to exploit structural differences between target and off-target proteins. Even highly similar binding sites can have subtle variations in shape, size, or electrostatic potential that can be exploited. For example, a single amino acid difference can create a small pocket in the target protein that is absent in a related off-target protein. Designing a derivative with a functional group that fits into this pocket can dramatically increase selectivity. researchgate.net This "positive design" approach aims to maximize favorable interactions with the intended target.

Conversely, "negative design" can be employed to introduce features that clash with or are electrostatically repelled by off-target sites. An example of this is the development of a selective inhibitor for the coagulation factor Xa over thrombin. By introducing a carboxylate group that creates electrostatic repulsion with a specific glutamic acid residue in thrombin's active site, a high degree of selectivity was achieved. nih.gov

For prolinamide derivatives, rational design could involve several approaches:

Modifying Ring Substituents: Adding or altering substituents on the proline ring to probe for additional binding interactions or to improve physicochemical properties.

Altering the Amide Group: Replacing the N-methyl group with other alkyl groups to fine-tune steric interactions and lipophilicity.

Bioisosteric Replacement: Substituting parts of the molecule with groups that have similar physical or chemical properties but may lead to improved potency or metabolic stability.

The development of potent peptidomimetic inhibitors for protein N-terminal methyltransferases (NTMT1/2) serves as a successful example of rational design. Biochemical and co-crystallization studies revealed the structural basis for inhibitor binding, which paved the way for the design of new analogs with enhanced potency and cell permeability. mdpi.com By applying these principles, derivatives of N-Methyl-D-prolinamide can be systematically optimized for specific therapeutic applications.

Correlation Between Molecular Structure and Specific Biological Outcomes (e.g., Anthelmintic, Antimicrobial Activity)

The specific arrangement of atoms and functional groups in prolinamide derivatives directly correlates with their potential to elicit distinct biological effects, such as anthelmintic or antimicrobial activity. Research into proline-rich peptides and their N-methylated analogs has established a clear link between their structure and their efficacy against various pathogens.

In the realm of anthelmintic agents, N-methylation has been shown to be a valuable modification. A study focused on a proline-rich cyclic tetrapeptide originally isolated from marine bacteria demonstrated that its N-methylated analog exhibited significantly improved anthelmintic potential against several earthworm species (Megascoplex konkanensis, Pontoscotex corethruses, and Eudrilus eugeniae). nih.gov This enhanced activity suggests that the structural changes induced by N-methylation, such as increased stability and altered conformation, facilitate more effective interaction with biological targets in these organisms. Furthermore, the synthesis of N-methylated amidoxime (B1450833) analogues of the cyclic octadepsipeptide PF1022A resulted in novel compounds with potent activity against parasitic nematodes in both mice and sheep, with some derivatives showing improved efficacy over the natural product. nih.gov

A similar correlation exists for antimicrobial activity. Proline-rich antimicrobial peptides (PrAMPs) are a class of molecules known to act on intracellular targets, often without lysing the bacterial membrane. nih.gov SAR studies on these peptides have revealed that specific motifs are crucial for their activity. For example, in derivatives of the PrAMP Bac5, two central -PIRXP- motifs were found to be critical, while modifications at the N- and C-termini were better tolerated and could be used to improve the activity spectrum. nih.gov The N-methylated cyclic tetrapeptide mentioned earlier also displayed improved antifungal activity against pathogenic dermatophytes compared to its non-methylated counterpart. nih.gov These findings highlight a direct relationship between the molecular architecture—including the presence of proline, specific sequence motifs, and modifications like N-methylation—and the resulting antimicrobial or anthelmintic effects.

Table 2: Structure-Activity Correlation for Proline-Containing Compounds

| Structural Feature / Modification | Biological Outcome | Example Compound Class | Reference |

|---|---|---|---|

| N-Methylation | Enhanced anthelmintic & antifungal activity | Proline-rich cyclic tetrapeptide | nih.gov |

| N-Methylated Amidoxime | Potent in vivo activity against parasitic nematodes | PF1022A Analogues | nih.gov |

| Central Proline-Rich Motifs | Essential for antimicrobial activity against bacteria | Bac5 Derivatives (PrAMPs) | nih.gov |

| Proline Residues | Important for ribosome-targeting antimicrobial activity | Apidaecin Derivatives (PrAMPs) | nih.gov |

Role of Side Chain and Backbone Modifications in Modulating Activity

Beyond N-methylation, a wide array of modifications to the side chains and backbone of prolinamide-containing molecules can be used to modulate their biological activity. These changes can alter the compound's size, shape, charge, polarity, and flexibility, thereby fine-tuning its interaction with biological targets.

Backbone Modifications: The peptide backbone itself can be altered to enhance stability and modulate function. Introducing non-natural linkages, such as reduced amide bonds (-CH₂-NH-) or thioamide bonds (-C(=S)-NH-), can confer resistance to enzymatic degradation. nih.gov In the context of RNA interference, replacing a phosphate (B84403) linkage in a short interfering RNA (siRNA) with an amide linkage was shown to be well-tolerated and, in some cases, even increased the desired RNAi activity while abolishing off-target effects. wjpmr.com This demonstrates that backbone modifications can introduce new, favorable interactions with protein targets; for instance, the amide N-H can act as a hydrogen bond donor, a function not possible for an unmodified phosphate group. wjpmr.com Incorporating phosphoryl guanidine-based linkages into oligonucleotides has also been shown to increase potency and durability of action in the central nervous system.

Side Chain Modifications: The side chains of the amino acid residues offer vast opportunities for modification to improve activity. The nature of the side chain—its size, aromaticity, and ability to form hydrogen bonds—is critical. Studies on N-acetyl-L-glutamine-N-methylamide have shown that side-chain conformations are intrinsically linked to the backbone structure, and these interactions can stabilize specific geometries required for biological activity. In drug design, side chains can be altered to:

Increase Affinity: Introducing a group that forms a new hydrogen bond or salt bridge with the target receptor.

Enhance Selectivity: Adding a bulky group that creates a steric clash with an off-target receptor but is accommodated by the intended target.

Improve Pharmacokinetics: Modifying side chains to increase solubility or membrane permeability.

The chemical diversity offered by side chain modifications is similar to that of different amino acids and can range from simple methylations to the addition of complex ring structures. By systematically altering both the backbone and side chains of N-Methyl-D-prolinamide derivatives, researchers can fine-tune their properties to achieve a desired therapeutic profile.

Preclinical Biological Evaluation in Model Systems

Investigation in Animal Models (Focus on Mechanisms, not Therapeutic Outcome)

Impact on Specific Pathological Hallmarks in Transgenic Models (e.g., Tauopathy):There is no evidence of N-Methyl-D-prolinamide hydrochloride having been tested in transgenic animal models for its effects on specific pathological features like tauopathy.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Applications in Chemical Biology and Drug Discovery Research

N-Methyl-D-Prolinamide Hydrochloride as an Organocatalyst in Asymmetric Synthesis

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant advancements with the use of proline and its derivatives. These catalysts are particularly valued for their ability to facilitate asymmetric synthesis, leading to the preferential formation of one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dependent on its specific stereochemistry.

While extensive research has focused on L-proline (B1679175) and its amides, the principles of their catalytic activity can be extended to their D-enantiomers. Prolinamides, including N-methylated variants, are known to catalyze key carbon-carbon bond-forming reactions such as the aldol (B89426) and Mannich reactions. nih.govnih.gov The catalytic cycle typically involves the formation of an enamine intermediate between the secondary amine of the prolinamide and a carbonyl donor. This enamine then reacts with a carbonyl acceptor, with the stereochemical outcome being directed by the chiral scaffold of the catalyst.

The N-methyl group in N-Methyl-D-prolinamide can influence the catalyst's solubility, stability, and the steric environment of the transition state, thereby affecting the reaction's efficiency and enantioselectivity. unibo.it For instance, in asymmetric aldol reactions, prolinamide catalysts have been shown to facilitate the reaction between ketones and aldehydes with high yields and enantioselectivities. numberanalytics.com Similarly, in Mannich reactions, proline-based catalysts direct the stereoselective addition of an enolizable carbonyl compound to an imine. mdpi.comnih.gov

The table below illustrates the potential application of this compound as an organocatalyst in asymmetric reactions, based on the performance of similar prolinamide catalysts.

Table 1: Representative Asymmetric Reactions Catalyzed by Prolinamide Derivatives

| Reaction | Catalyst Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Aldol Reaction | L-Prolinamide | 4-Nitrobenzaldehyde, Acetone | Moderate | Up to 46% |

| Aldol Reaction | Hydroxylated L-Prolinamide | Aromatic Aldehydes | High | Up to 93% |

| Mannich Reaction | Designed Proline Derivative | Aldehydes, N-PMP-protected α-imino esters | Good | >97% |

Development of the Chemical Compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular context. nih.gov The development of effective chemical probes requires a deep understanding of target engagement and selectivity. While there is no direct report of this compound being used as a chemical probe, its structural characteristics suggest its potential in this area.

The pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds. By functionalizing the N-Methyl-D-prolinamide core, it is possible to design molecules that can interact with specific protein binding sites. For instance, derivatives of D-proline have been investigated as inhibitors of enzymes like histone deacetylase 6 (HDAC6), where the stereochemistry of the proline cap region was found to influence activity. nih.govmdpi.com

The process of developing a chemical probe from a scaffold like N-Methyl-D-prolinamide would involve:

Target Identification: Identifying a biological target of interest where the proline-like structure might confer binding affinity.

Library Synthesis: Creating a library of derivatives by modifying the N-Methyl-D-prolinamide structure to explore structure-activity relationships.

Assay Development and Screening: Testing the synthesized compounds for their ability to interact with the target and modulate its activity in biochemical and cellular assays.

Selectivity Profiling: Ensuring that the developed probe is highly selective for its intended target over other related proteins.

Contribution to the Understanding of N-Methylated Peptide Modulators

N-methylation of peptide backbones is a common modification found in natural products and is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. nih.gov This modification can increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and influence the peptide's conformation, which in turn can affect its binding affinity and selectivity for its biological target. mdpi.com

Incorporating N-Methyl-D-prolinamide or the corresponding N-methyl-D-proline residue into a peptide sequence can provide valuable insights into the role of N-methylation. The tertiary amide bond introduced by the N-methyl group restricts the conformational flexibility of the peptide backbone and can favor specific secondary structures, such as β-turns. mdpi.com This conformational constraint can be a key factor in achieving high receptor affinity and selectivity.

Studies on N-methylated peptides have shown that this modification can significantly impact their biological activity. For example, N-methylation has been used to modulate the therapeutic properties of antimicrobial peptides and lipopeptides, affecting their stability and toxicity. acs.org The synthesis of peptides containing N-methylated amino acids can be challenging, and methods for their efficient incorporation are an active area of research. nih.gov

The table below summarizes the effects of N-methylation on peptide properties.

Table 2: Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Steric hindrance protects the amide bond from proteolytic cleavage. |

| Membrane Permeability | Often Increased | Reduction of hydrogen bond donors can increase lipophilicity. |

| Conformational Flexibility | Decreased | The tertiary amide bond restricts rotation around the peptide backbone. |

| Receptor Binding | Can be enhanced or reduced | Conformational changes can lead to a better or worse fit for the target receptor. |

Strategic Compound Design in Early Drug Discovery Phases

In the early phases of drug discovery, the strategic design of new chemical entities is crucial for identifying promising lead compounds. mdpi.com This process often involves the use of privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets. The proline scaffold, due to its presence in numerous natural products and approved drugs, is considered a privileged structure.

This compound can serve as a valuable building block in the strategic design of new drug candidates. The D-configuration of the proline ring can offer advantages in terms of metabolic stability and can lead to different binding interactions with biological targets compared to the natural L-enantiomer. The N-methyl group provides an additional point for structural modification and can be used to fine-tune the physicochemical and pharmacological properties of a molecule.

Structure-activity relationship (SAR) studies are a cornerstone of early drug discovery, where systematic modifications of a lead compound are made to understand how changes in its structure affect its biological activity. numberanalytics.comoncodesign-services.com By using N-Methyl-D-prolinamide as a starting point, medicinal chemists can explore the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties. For example, a study on D-proline derivatives as HDAC6 inhibitors highlighted that the stereochemistry at the proline core significantly influences the inhibitory activity, demonstrating the importance of chiral building blocks in drug design. nih.govmdpi.com

The strategic design process involving this compound would typically include:

Scaffold Selection: Choosing the N-Methyl-D-prolinamide core based on its structural features and potential for biological activity.

Diversity-Oriented Synthesis: Generating a library of diverse compounds by introducing various substituents at different positions of the scaffold.

Biological Screening: Evaluating the synthesized compounds in relevant biological assays to identify initial hits.

Lead Optimization: Iteratively modifying the structure of the hit compounds based on SAR data to improve their drug-like properties.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Stereoisomers and Analogues

The biological activity of proline derivatives is often highly dependent on their stereochemistry. Consequently, a primary focus of future research will be the development of innovative and efficient synthetic routes to access stereoisomers and structural analogues of N-Methyl-D-prolinamide. The N-methylation of peptides, for instance, is a natural strategy to modulate biological function, and research into improved methods for this modification is ongoing. nih.gov Techniques such as reductive amination, the use of specialized resins like 2-chlorotrityl chloride, and other novel methods are being explored to enhance the synthesis of N-methylated amino acid derivatives. nih.gov

Furthermore, the proline scaffold is a versatile building block in asymmetric organocatalysis, facilitating the creation of specific stereoisomers (enantiomers) of complex molecules. This has significant implications in the pharmaceutical industry, where a molecule's chirality can be the determining factor in its therapeutic efficacy. The development of synthetic pathways for novel analogues, such as N-alkenyl derivatives, using starting materials like N-fluoroalkyl-1,2,3-triazoles, represents a promising frontier. uochb.cz Such methods could yield a diverse library of N-Methyl-D-prolinamide analogues, each with potentially unique conformational constraints and biological activities. uochb.cz The synthesis of various pyrrolidine-containing drugs demonstrates the broad applicability of these tailored synthetic approaches. mdpi.com

A summary of synthetic strategies for proline derivatives is presented below.

| Synthetic Strategy | Description | Key Application | Reference |

| Asymmetric Organocatalysis | Using modified proline structures to catalyze reactions and control the formation of specific stereoisomers. | Pharmaceutical synthesis where chirality is crucial for efficacy. | |

| N-Methylation | Introduction of a methyl group to the nitrogen atom of the amide or amino acid. | Improving potency, metabolic stability, and modulating peptide conformation. | nih.gov |

| Analogue Synthesis | Modifying the core structure, for example, by creating N-alkenyl derivatives from triazoles. | Expanding the chemical diversity for screening and discovering new biological functions. | uochb.cz |

| Multi-stage Synthesis | Complex, step-by-step construction of intricate molecules containing the pyrrolidine (B122466) ring. | Creation of specific, complex drug molecules like Daclatasvir and Grazoprevir. | mdpi.com |

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding precisely how N-Methyl-D-prolinamide and its analogues interact with biological targets at the molecular level is crucial for their rational design and optimization. A significant area of future research involves detailed mechanistic studies to unravel these interactions. For example, research on a related prolinamide derivative, N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride, identified it as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). nih.gov The guanidine (B92328) group in arginine, a natural amino acid, is the precursor for the biosynthesis of nitric oxide, highlighting the relevance of targeting this pathway. wikipedia.org

Future investigations should aim to replicate this level of mechanistic detail for other analogues and targets. A potential mechanism for some proline-rich peptides involves active transport into a cell followed by binding to an intracellular target, such as the bacterial ribosome, to inhibit protein synthesis. nih.gov Elucidating these pathways requires a combination of biochemical assays, structural biology techniques like X-ray crystallography, and molecular modeling to visualize binding modes within target proteins. nih.govnih.gov Such studies provide invaluable insights into the structure-activity relationships that govern the compound's biological effects.

Advanced Computational Modeling for Predictive Compound Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, offering a time- and cost-effective approach to drug discovery. nih.gov The application of advanced computational modeling represents a significant future direction for research on N-Methyl-D-prolinamide hydrochloride. CADD methods are broadly categorized as either structure-based or ligand-based. nih.gov

Structure-based approaches, which require the 3D structure of the biological target, include molecular docking and pharmacophore modeling. nih.govnih.gov Molecular docking simulations, for instance, were used to illuminate the binding mode of a prolinamide-based iNOS inhibitor within the enzyme's catalytic site. nih.gov Such simulations can predict the binding affinity and orientation of novel analogues, guiding synthetic efforts toward more potent compounds.

Ligand-based methods are employed when the structure of the target is unknown and rely on the information from known active molecules. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key chemical features responsible for a compound's biological activity. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to study the stability of drug-polymer interactions and drug release mechanisms, which is crucial for designing effective formulations. srce.hr The integration of these computational tools allows for the predictive design of new analogues with optimized properties. researchgate.net

| Computational Method | Approach Type | Application in Drug Design | Reference |

| Molecular Docking | Structure-Based | Predicts how a compound binds to a protein target, guiding the design of more potent inhibitors. | nih.govnih.gov |

| Pharmacophore Modeling | Structure-Based / Ligand-Based | Identifies the 3D arrangement of essential features required for biological activity. | nih.govnih.gov |

| QSAR | Ligand-Based | Develops mathematical models to predict the activity of new compounds based on their chemical structure. | nih.gov |

| Molecular Dynamics (MD) | Structure-Based | Simulates the movement of atoms and molecules to study protein flexibility and compound binding stability. | nih.govsrce.hr |

Expansion of Research into Other Biological Target Systems

While initial research has identified specific targets for prolinamide derivatives, such as iNOS, the structural features of N-Methyl-D-prolinamide suggest it may interact with a broader range of biological systems. nih.gov A key future direction is the systematic exploration of its activity against other potential targets. Proline derivatives are already being investigated for a variety of diseases due to their ability to be incorporated into peptidomimetics, which can enhance the pharmacokinetic properties of peptide-based drugs.

The N-methylated proline motif is found in natural products with diverse pharmacological activities, including antimicrobial and anthelmintic properties. nih.gov This suggests that analogues of N-Methyl-D-prolinamide could be valuable as probes or lead compounds against targets in infectious diseases. Future research should involve screening the compound and its derivatives against panels of enzymes, receptors, and ion channels implicated in various pathological conditions to uncover novel therapeutic opportunities.

Integration with High-Throughput Screening for New Discoveries